tert-Butyl2-methylindoline-1-carboxylate tert-Butyl2-methylindoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17580738
InChI: InChI=1S/C14H19NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

tert-Butyl2-methylindoline-1-carboxylate

CAS No.:

Cat. No.: VC17580738

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl2-methylindoline-1-carboxylate -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name tert-butyl 2-methyl-2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3
Standard InChI Key HRXYFPYEGYHYGJ-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC=C2N1C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The molecular structure of tert-butyl 2-methylindoline-1-carboxylate is defined by its indoline core, a partially saturated analogue of indole. The tert-butyl carbamate group (OC(=O)OC(C)(C)C\text{OC(=O)OC(C)(C)C}) is attached to the nitrogen atom at the 1-position, while a methyl group (CH3\text{CH}_3) occupies the 2-position of the six-membered benzene ring. The saturation of the five-membered ring distinguishes indoline from indole, conferring distinct conformational flexibility and electronic properties .

The compound’s SMILES representation, CC1Cc2ccccc2N1C(=O)OC(C)(C)C\text{CC1Cc2ccccc2N1C(=O)OC(C)(C)C}, underscores its connectivity, with the methyl group at position 2 and the tert-butyl carboxylate at position 1 . X-ray crystallography and density functional theory (DFT) studies on analogous indoline derivatives reveal planar aromatic systems with slight puckering in the saturated ring, a feature that influences intermolecular interactions and crystal packing .

Physicochemical Data

Key physicochemical properties of tert-butyl 2-methylindoline-1-carboxylate are summarized below:

PropertyValue
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_2
Molecular Weight233.31 g/mol
CAS Number186703-98-0
SMILESCC1Cc2ccccc2N1C(=O)OC(C)(C)C
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The absence of reported thermal properties (e.g., melting/boiling points) suggests that the compound is typically handled in solution or as an amorphous solid in synthetic workflows . The tert-butyl group’s bulkiness likely contributes to low crystallinity, necessitating advanced purification techniques such as column chromatography or recrystallization from polar aprotic solvents .

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 2-methylindoline-1-carboxylate involves multi-step functionalization of the indoline scaffold. A plausible route, inferred from analogous compounds, proceeds as follows:

  • Indoline Formation: Reduction of 2-methylindole using hydrogen gas and a palladium catalyst under high pressure yields 2-methylindoline.

  • N-Protection: Treatment with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., 4-dimethylaminopyridine) introduces the tert-butyl carbamate group at the 1-position .

  • Purification: The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients to isolate the target compound.

This route mirrors methods employed for tert-butyl indole-1-carboxylates, where Boc protection is a critical step to prevent undesired side reactions during subsequent functionalization . Alternative approaches may involve:

  • Microwave-assisted synthesis to accelerate reaction kinetics.

  • Flow chemistry systems for continuous production and improved yield.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich indoline ring undergoes electrophilic substitution at the 4- and 6-positions. For example:

  • Nitration: Reaction with nitric acid in acetic anhydride introduces nitro groups, enabling further reduction to amine derivatives.

  • Halogenation: Bromine or chlorine can be incorporated using N\text{N}-bromosuccinimide (NBS) or Cl2\text{Cl}_2, respectively, in dichloromethane .

Deprotection and Derivatization

The tert-butyl carbamate group serves as a protective moiety, removable under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the free amine. This enables subsequent derivatization:

  • Acylation: Reaction with acyl chlorides forms amides.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s versatility is evident in its role as a precursor to:

  • Kinase Inhibitors: Functionalization at the 4-position yields compounds targeting tyrosine kinases.

  • Protease Inhibitors: Introduction of electrophilic warheads (e.g., boronic acids) enables covalent binding to proteolytic enzymes .

Material Science

Indoline derivatives are explored as organic semiconductors due to their conjugated π-systems. The tert-butyl group improves solubility in organic solvents, facilitating thin-film deposition .

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